N-亚硝基库拉松酸

描述

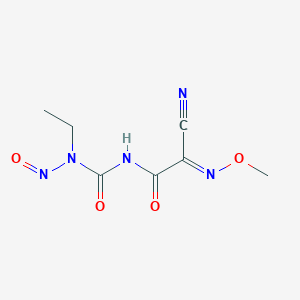

N-Nitrosamines are a class of compounds notorious both for the potent carcinogenicity of many of its members and for their widespread occurrence throughout the human environment, from air and water to our diets and drugs . They share the general structure where the amine moiety may be derived from any organic secondary amine .

Synthesis Analysis

While N-nitrosamines are not commonly employed in organic synthesis, their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity . A standard set of three orthogonal nitrosation forced degradation type reaction conditions can be used to investigate the potential for generation of novel N-nitrosamines by nitrosation of complex amines .

Molecular Structure Analysis

N-Nitrosamines share a general structure where the amine moiety may be derived from any organic secondary amine .

Chemical Reactions Analysis

N-Nitrosamines are primarily associated with reactions occurring in the drug product which brings particular complexity . Their reactivity has been studied both for synthetic applications and for understanding the mechanisms of their carcinogenicity .

科学研究应用

一氧化氮是各种生理过程中至关重要的化学信使,包括心血管张力、中枢神经系统信号传导和免疫调节。它也被认为是麻醉剂的效应分子 (Schroeder & Kuo, 1995).

包括 N-亚硝基库拉松酸在内的 N-亚硝基化合物促进了化学反应中的多种合成结构,表现出高反应产率和与各种底物的相容性 (Liu et al., 2013).

这些化合物除了心血管疾病外,还具有潜在的临床应用,扩展到癌症和神经退行性疾病等与年龄相关的疾病 (Oliveira et al., 2018).

在环境科学中,它们对于理解海洋一氧化二氮 (N2O) 排放及其可变性非常重要,尤其是在气候变化的背景下 (Bange et al., 2019).

一氧化氮化合物在农业中也发挥着作用,特别是在减少农田的 N2O 排放方面,这是缓解气候变化的一个重要因素 (Wu et al., 2017).

然而,有证据表明 NO 化合物参与啮齿动物的肿瘤诱导,它们在人类癌症中的潜在作用是正在进行的研究课题 (Mirvish, 1975).

流行病学研究探讨了膳食 N-亚硝基化合物的致癌潜力,尽管对于某些类型的癌症,结果仍然不确定 (Eichholzer & Gutzwiller, 2009).

抗坏血酸和α-生育酚被用作阻断剂来防止 N-亚硝基化合物的形成,而 N-亚硝基化合物是潜在的人类致癌物 (Mergens & Newmark, 1980).

安全和危害

未来方向

属性

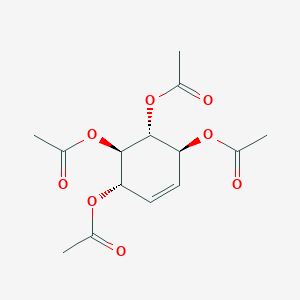

IUPAC Name |

(1E)-2-[[ethyl(nitroso)carbamoyl]amino]-N-methoxy-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O4/c1-3-12(11-15)7(14)9-6(13)5(4-8)10-16-2/h3H2,1-2H3,(H,9,13,14)/b10-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYJMYUTPAPMKU-BJMVGYQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C(=O)NC(=O)C(=NOC)C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(C(=O)NC(=O)/C(=N/OC)/C#N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Nitrosocurzate | |

CAS RN |

105632-75-5 | |

| Record name | N-Nitrosocurzate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105632755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Nitrobenzo[D]thiazol-2-OL](/img/structure/B16928.png)

![2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid](/img/structure/B16929.png)

![Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B16934.png)